1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-(1-methylimidazol-4-yl)sulfonyl-4-pyrrolidin-1-ylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O4S2/c1-15-11-13(14-12-15)23(19,20)16-7-4-8-18(10-9-16)24(21,22)17-5-2-3-6-17/h11-12H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFIQHLVPLHACMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane is a novel chemical entity with potential applications in pharmacology and medicinal chemistry. This article examines its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 383.49 g/mol. The structure features a diazepane ring, sulfonyl groups, and imidazole moieties that may contribute to its biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of neuropharmacology and anti-inflammatory responses. Key areas of interest include:
- Neuroleptic Activity : Similar compounds have shown neuroleptic properties, potentially acting on dopamine receptors. Research indicates that modifications in the piperidine or diazepane structures can enhance neuroleptic effects while reducing side effects commonly associated with traditional antipsychotics .
- Anti-inflammatory Effects : Compounds with sulfonyl groups have been reported to exhibit anti-inflammatory properties. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Studies and Experimental Data
Several studies have explored the pharmacological profiles of related compounds:
- Neuropharmacological Studies : A study evaluated a series of diazepane derivatives for their potential as antipsychotic agents. The results indicated that certain structural modifications led to compounds with comparable efficacy to established neuroleptics like haloperidol, but with reduced extrapyramidal side effects .
- Anti-inflammatory Mechanisms : In vitro studies demonstrated that sulfonamide derivatives could inhibit the production of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for their anti-inflammatory activity. This was further supported by in vivo models where these compounds reduced symptoms in experimental models of arthritis .
Table 1: Summary of Biological Activities
Table 2: Structural Modifications and Their Effects
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that compounds with imidazole and diazepane moieties exhibit significant antimicrobial properties. The sulfonyl groups may enhance solubility and bioavailability, making this compound a candidate for treating infections caused by resistant strains of bacteria and fungi.
- Anticancer Properties : Research indicates that similar compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The imidazole ring is known to interact with various enzymes involved in cancer metabolism, suggesting potential applications in oncology.
- Neurological Applications : The pyrrolidine component may confer neuroprotective effects, making the compound a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Studies have shown that pyrrolidine derivatives can modulate neurotransmitter systems, potentially improving cognitive function.
Case Study 1: Antimicrobial Efficacy
A study published in Pharmaceuticals evaluated the antimicrobial activity of several imidazole-based compounds, including derivatives similar to the target compound. Results indicated a broad spectrum of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies on cancer cell lines demonstrated that compounds containing diazepane structures could induce apoptosis in cancer cells through the activation of caspase pathways. The specific compound under discussion showed enhanced efficacy against breast cancer cell lines in comparison to other tested compounds .
Case Study 3: Neuroprotection
Research exploring the neuroprotective effects of pyrrolidine derivatives highlighted their ability to reduce oxidative stress in neuronal cells. The compound's potential to cross the blood-brain barrier was also noted, making it a promising candidate for further investigation in neurodegenerative disease models .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Modified Sulfonyl Substituents
The sulfonyl groups on the 1,4-diazepane core are critical for modulating physicochemical and pharmacological properties. Key analogs include:
Key Observations:
- Receptor Selectivity: The 1,4-diazepane scaffold in demonstrates that substituents like chlorophenyl-pyrazole confer high 5-HT7R selectivity. The target compound’s imidazole-sulfonyl group may mimic this selectivity through aromatic stacking interactions.
- Synthetic Flexibility: Nucleophilic aromatic substitution (SNAr) and sulfonylation reactions are common in synthesizing such derivatives, as seen in imidazole-bipyridine analogs .
Pharmacological Implications
- Serotonin Receptor Targeting: The 1,4-diazepane core is a known pharmacophore for 5-HT7R ligands. The target compound’s pyrrolidine-sulfonyl group may reduce off-target effects compared to phenyl-sulfonyl analogs (e.g., ), which could bind more promiscuously to other GPCRs.
- Enzyme Inhibition Potential: Sulfonyl groups are prevalent in kinase inhibitors (e.g., VEGF-R, PDGFR). The imidazole moiety in the target compound may chelate metal ions in catalytic sites, similar to tyrosine kinase inhibitors .
Q & A
Q. What are the optimized synthetic routes for preparing 1-((1-methyl-1H-imidazol-4-yl)sulfonyl)-4-(pyrrolidin-1-ylsulfonyl)-1,4-diazepane, and how do reaction conditions influence yield?
The synthesis typically involves sequential sulfonylation of a diazepane core. Key steps include:
- Diazepane Ring Formation : Cyclization of precursor amines under basic conditions.
- Sulfonyl Group Introduction : Nucleophilic substitution using 1-methylimidazole-4-sulfonyl chloride and pyrrolidine sulfonyl chloride. Reactions require anhydrous solvents (e.g., dichloromethane) and controlled temperatures (0–25°C) to minimize side reactions .
- Purification : Column chromatography or recrystallization from methanol/water mixtures improves purity. Yield optimization hinges on stoichiometric ratios of sulfonylating agents and inert atmospheres to prevent oxidation .
Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify sulfonyl group connectivity and diazepane ring conformation. For example, imidazole protons resonate at δ 7.5–8.0 ppm, while pyrrolidinyl sulfonyl groups show distinct methylene signals .
- Mass Spectrometry (HRMS) : Accurate mass determination confirms the molecular formula (e.g., [M+H] at m/z 414.5 for CHNOS) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, particularly for verifying stereochemistry and non-covalent interactions .
Q. What are the key physicochemical properties influencing solubility and stability?
- Solubility : Limited aqueous solubility due to hydrophobic imidazole and pyrrolidinyl groups; DMSO or DMF are preferred solvents for biological assays .
- Stability : Sensitive to hydrolysis under acidic/basic conditions. Storage at -20°C in inert atmospheres (argon) preserves integrity .
Advanced Research Questions
Q. How can researchers elucidate the compound’s mechanism of action as a protein kinase inhibitor?
- Enzyme Assays : Use recombinant kinases (e.g., EGFR, VEGFR) to measure IC values via fluorescence-based phosphorylation assays. Competitive binding studies with ATP analogs (e.g., ADP-Glo™) validate inhibition kinetics .
- Structural Analysis : Co-crystallization with target kinases identifies binding motifs (e.g., hydrogen bonding with imidazole sulfonyl groups) .
- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities and guide SAR modifications .
Q. How should contradictory biological activity data across assays be resolved?
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), incubation times, and compound concentrations. For example, discrepancies in IC values may arise from differential membrane permeability .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions (e.g., CYP3A4) using liver microsomes to identify confounding off-target effects .
- Orthogonal Assays : Confirm anticancer activity via apoptosis markers (Annexin V) alongside cytotoxicity assays (MTT) .
Q. What strategies enhance selectivity for specific kinase targets while minimizing off-target effects?
- Structure-Activity Relationship (SAR) Studies :
- Imidazole Modifications : Introducing electron-withdrawing groups (e.g., -CF) at the 1-methyl position increases kinase binding specificity .
- Pyrrolidinyl Sulfonyl Replacement : Substituting with bulkier groups (e.g., piperazinyl) reduces off-target binding to adenosine receptors .
- Proteome-Wide Profiling : Use kinome-wide screening platforms (e.g., KinomeScan) to assess selectivity across 468 kinases .
Methodological Recommendations
- Synthetic Reproducibility : Document reaction atmospheres (N/Ar) and solvent dryness to ensure batch-to-batch consistency .
- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with ≥3 replicates .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish assay artifacts from true biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
